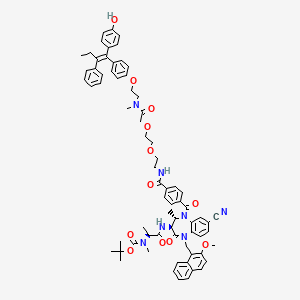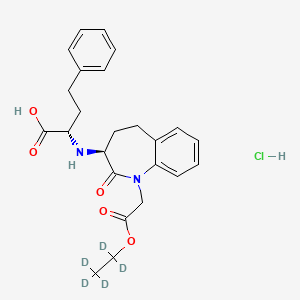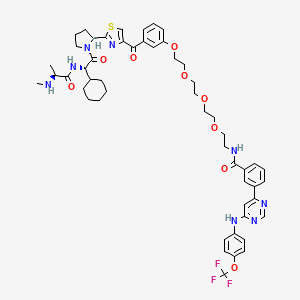
PROTAC ER Degrader-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC ER Degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, which is an emerging therapeutic technology that leverages the ubiquitin-proteasome system to target protein degradation. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest, while the other recruits an E3 ubiquitin ligase. This binding induces the ubiquitination of the target protein, directing it towards the ubiquitin-proteasome pathway for degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER Degrader-3 involves the creation of a heterobifunctional molecule by linking two ligands through a chemical linker. The synthetic route typically includes:
Synthesis of the Ligands: The ligands are synthesized separately. One ligand is designed to bind to the protein of interest, and the other to recruit the E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker. The choice of linker and its length can significantly affect the efficacy of the PROTAC.
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, solvent, and reaction time.
Automated Synthesis: Automated synthesis techniques are employed to increase efficiency and reduce human error.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
PROTAC ER Degrader-3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ligand Precursors: Specific small molecules that bind to the protein of interest and the E3 ligase.
Linkers: Chemical linkers that connect the two ligands.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products
The major product of the reaction involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
科学研究应用
PROTAC ER Degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new chemical probes.
Biology: Employed in the study of cellular processes involving protein degradation and ubiquitination.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where it can target and degrade oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
作用机制
The mechanism of action of PROTAC ER Degrader-3 involves the following steps:
Binding: The ligand that binds to the protein of interest attaches to the target protein.
Recruitment: The ligand that recruits the E3 ubiquitin ligase binds to the E3 ligase.
Ubiquitination: The proximity of the target protein and the E3 ligase facilitated by the PROTAC leads to the ubiquitination of the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
相似化合物的比较
PROTAC ER Degrader-3 can be compared with other similar compounds such as:
ARV-110: Targets androgen receptors and is in clinical development for prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase and is being investigated for hematological malignancies.
MZ1: Targets bromodomain-containing protein 4 (BRD4) and has been used in various research studies
This compound is unique in its specific targeting and degradation of estrogen receptor proteins, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C71H77N7O12 |
|---|---|
分子量 |
1220.4 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |
InChI 键 |
ZBSUUCSLUPVKFV-OFHFNDNJSA-N |
手性 SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
